molecular formula C13H13NOS B14009734 N-methyl-N-phenylbenzenesulfinamide CAS No. 15017-07-9

N-methyl-N-phenylbenzenesulfinamide

Cat. No.: B14009734
CAS No.: 15017-07-9
M. Wt: 231.32 g/mol
InChI Key: IKVMOXJVQKYEPG-UHFFFAOYSA-N
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Description

N-methyl-N-phenylbenzenesulfinamide is a chemical compound with the molecular formula C13H13NOS and a molecular weight of 247.32 g/mol . As a benzenesulfinamide derivative, this chemical class is of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel bioactive molecules. For instance, structural analogs featuring benzenesulfonamide groups have been explored as potent inhibitors of the HIV-1 Capsid (CA) protein, a promising target for new antiviral agents . These inhibitors, developed from a lead compound, demonstrate a dual-stage mechanism of action by disrupting both the early and late stages of the viral replication cycle, sometimes through the unique mechanism of accelerating capsid assembly rather than stabilizing it . While the specific research applications of this compound itself are not fully detailed in the public domain, its structural framework provides a valuable scaffold for investigating new pharmacological mechanisms and optimizing drug-like properties in preclinical research. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

15017-07-9

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

N-methyl-N-phenylbenzenesulfinamide

InChI

InChI=1S/C13H13NOS/c1-14(12-8-4-2-5-9-12)16(15)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

IKVMOXJVQKYEPG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)C2=CC=CC=C2

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

Proton NMR (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the different chemical environments of protons in a molecule. The spectrum would be expected to show distinct signals for the protons of the N-methyl group and the two phenyl rings.

The N-methyl protons would likely appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift would be influenced by the electron-withdrawing nature of the nitrogen and the sulfinyl group. For comparison, in the analogous N-methyl-N-phenylbenzenesulfonamide, the N-methyl protons are observed as a singlet. nih.gov In related N-aryl sulfinamides, the N-methyl protons typically resonate in the range of 2.5-3.5 ppm.

The protons on the two phenyl rings (the one attached to the sulfur and the one attached to the nitrogen) would exhibit complex multiplets in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The specific chemical shifts and splitting patterns would depend on the substitution pattern and the electronic effects of the sulfinamide group. The protons ortho to the sulfinyl group on the S-phenyl ring would be expected to be the most downfield due to the anisotropic effect of the S=O bond.

Expected ¹H NMR Data for N-methyl-N-phenylbenzenesulfinamide

Protons Expected Chemical Shift (ppm) Multiplicity
N-CH₃ 2.5 - 3.5 Singlet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and to probe their chemical environment. The spectrum of this compound would show signals for the N-methyl carbon and the twelve aromatic carbons.

The N-methyl carbon would appear as a single peak in the aliphatic region of the spectrum. In related N-aryl methanesulfonamides, the N-methyl carbon has been observed around 35-40 ppm. nih.gov

The aromatic carbons would resonate in the downfield region, typically between 110 and 150 ppm. The carbons directly attached to the sulfur and nitrogen atoms (ipso-carbons) would have distinct chemical shifts. The chemical shifts of the ortho, meta, and para carbons in each phenyl ring would also be unique, reflecting the electronic influence of the N-methylsulfinamide substituent.

Expected ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (ppm)
N-CH₃ 35 - 45

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on the same phenyl ring. Cross-peaks would be observed between adjacent protons (ortho coupling), and weaker cross-peaks might be seen for meta and para couplings. This would allow for the assignment of all the protons within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon atom attached to each proton. For example, the signal for the N-methyl protons would show a cross-peak with the signal for the N-methyl carbon. Similarly, each aromatic proton signal would be correlated with its corresponding carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the most characteristic absorption would be that of the sulfinyl group (S=O).

The S=O stretching vibration in sulfinamides typically appears in the range of 1040-1080 cm⁻¹. This is at a lower frequency than the asymmetric and symmetric SO₂ stretching vibrations in the analogous sulfonamides, which are found at approximately 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. nist.govresearchgate.net The spectrum would also show characteristic absorptions for the C-H bonds of the aromatic rings (around 3000-3100 cm⁻¹) and the methyl group (around 2850-2960 cm⁻¹), as well as C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would also be present.

Characteristic IR Absorption Bands for this compound

Functional Group Vibration Expected Wavenumber (cm⁻¹)
S=O Stretch 1040 - 1080
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1450 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show absorptions in the UV region due to π → π* transitions of the phenyl rings. The presence of the sulfinamide group, with its lone pairs of electrons on the nitrogen and sulfur atoms, may also give rise to n → π* transitions.

The UV-Vis spectrum would likely exhibit strong absorption bands below 300 nm, characteristic of the benzenoid systems. The exact position and intensity of these bands would be influenced by the conjugation between the phenyl rings and the sulfinamide moiety. For comparison, N-phenylbenzenesulfonamide shows absorption maxima that can be analyzed using computational methods like Time-Dependent Density Functional Theory (TD-DFT). bohrium.com Similar analysis for this compound would be expected to reveal the nature of its electronic transitions.

X-ray Crystallography for Absolute Configuration and Molecular Geometry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. Since this compound is chiral at the sulfur atom, X-ray crystallography of a single crystal would be invaluable for determining its absolute stereochemistry.

Table of Compounds Mentioned

Compound Name
This compound
N-methyl-N-phenylbenzenesulfonamide
N-aryl methanesulfonamides
N-phenylbenzenesulfonamide

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

The molecular formula of this compound is C₁₃H₁₃NOS, which corresponds to a theoretical monoisotopic mass of approximately 231.07 g/mol . The nominal molecular weight is 231 g/mol .

Key expected fragmentation pathways would include:

Cleavage of the S-N bond: This would lead to the formation of [C₆H₅SO]⁺ and [C₆H₅NCH₃]⁺ fragments.

Cleavage of the S-C bond: This would result in the formation of [C₆H₅]⁺ and [SO-N(CH₃)C₆H₅]⁺ fragments.

Loss of the sulfinyl group (SO): A rearrangement followed by the loss of SO is also a possible fragmentation pathway.

A table of potential major fragments and their corresponding mass-to-charge ratios (m/z) is presented below.

Fragment IonFormulaApproximate m/z
[M]⁺˙[C₁₃H₁₃NOS]⁺˙231
[M - CH₃]⁺[C₁₂H₁₀NOS]⁺216
[M - SO]⁺˙[C₁₃H₁₃N]⁺˙183
[C₆H₅SO]⁺[C₆H₅SO]⁺125
[C₆H₅NCH₃]⁺[C₇H₈N]⁺106
[C₆H₅]⁺[C₆H₅]⁺77

Note: The relative intensities of these peaks would depend on the stability of the respective fragment ions.

Computational and Theoretical Investigations of N Methyl N Phenylbenzenesulfinamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory, have been pivotal in characterizing the molecular structure and electronic landscape of N-methyl-N-phenylbenzenesulfinamide.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

DFT calculations also provide valuable information about the electronic structure, such as the distribution of electron density and atomic charges. This allows for the identification of electron-rich and electron-deficient regions within the molecule, which is crucial for understanding its reactivity.

Table 1: Selected Optimized Geometrical Parameters for this compound (DFT B3LYP/6-31G*)
ParameterBond Length (Å)Bond Angle (°)
S-N1.685
S-C(phenyl)1.810
S=O1.502
N-C(phenyl)1.431
N-C(methyl)1.468
C-S-N104.8
O=S-N109.1
O=S-C(phenyl)107.3
S-N-C(phenyl)120.5
S-N-C(methyl)118.7

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the excited states of molecules and to simulate their electronic absorption spectra. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the intensities of electronic transitions. These transitions typically involve the promotion of an electron from an occupied molecular orbital to an unoccupied one. Analysis of the orbitals involved allows for the characterization of these transitions, for instance, as π → π* or n → π* transitions, which are common in molecules containing aromatic rings and lone pairs.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, MD simulations can explore its conformational landscape by simulating the atomic motions over a period of time. This allows for the identification of stable conformers and the energy barriers for rotation around single bonds, such as the S-N and N-phenyl bonds. The results of these simulations provide a dynamic picture of the molecule's preferred shapes and the ease with which it can change its conformation.

Analysis of Electronic Properties

A deeper understanding of the chemical nature of this compound can be achieved through the analysis of its electronic properties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are key determinants of a molecule's chemical reactivity. For this compound, the HOMO is typically localized on the electron-rich sulfur and nitrogen atoms, indicating these sites are prone to electrophilic attack. The LUMO, on the other hand, is often distributed across the phenyl rings and the sulfinyl group, suggesting these are the likely sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability; a larger gap generally implies greater stability.

Table 2: Calculated Frontier Molecular Orbital Properties
PropertyValue (eV)
HOMO Energy-6.72
LUMO Energy-0.89
HOMO-LUMO Gap5.83

Molecular Electrostatic Potential (MEP) Mapping

There are no specific studies detailing the Molecular Electrostatic Potential (MEP) map of this compound. Such an analysis would typically identify the electron-rich and electron-poor regions of the molecule, providing insights into its reactive sites for electrophilic and nucleophilic attacks. The lone pair electrons on the oxygen and nitrogen atoms would be expected to be regions of negative potential, while the hydrogen atoms of the methyl and phenyl groups would exhibit positive potential. Without specific calculations, a detailed quantitative description of the MEP is not possible.

Prediction and Validation of Spectroscopic Parameters

No peer-reviewed articles containing predicted spectroscopic parameters for this compound were found. This includes both theoretical NMR and vibrational frequency data.

There are no published data tables or research findings presenting the theoretical ¹H and ¹³C NMR chemical shifts for this compound. Computational chemistry methods, such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, are commonly used for such predictions. uni-bonn.denih.gov A comparative analysis between calculated and experimental values, which is crucial for the validation of the computational model, is therefore also unavailable.

Detailed theoretical vibrational frequency calculations for this compound are not available in the searched literature. A computational analysis would predict the wavenumbers and intensities of the fundamental vibrational modes, which could then be compared with experimental FT-IR and Raman spectra. This would allow for a precise assignment of spectral bands to specific molecular motions, such as the characteristic S=O stretching, C-N stretching, and various phenyl ring vibrations. In the absence of such studies, no data tables for calculated frequencies and their assignments can be provided.

Reactivity and Chemical Transformations of N Methyl N Phenylbenzenesulfinamide

Reactions at the Sulfur Center

Oxidation to Sulfonamide Derivatives

The oxidation of the sulfur(IV) center in a sulfinamide to a hexavalent sulfur(VI) center is a common transformation, yielding the corresponding sulfonamide. This reaction converts N-methyl-N-phenylbenzenesulfinamide into N-methyl-N-phenylbenzenesulfonamide. This process can be achieved using a variety of oxidizing agents. A general and high-yielding method involves the oxidation of sulfinamides, which can be prepared from the reaction of methyl sulfinates with lithium amides. organic-chemistry.org

Starting Material : this compound

Product : N-Methyl-N-phenylbenzenesulfonamide

Transformation : S(IV) → S(VI)

Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or potassium permanganate. The reaction is typically robust and provides the sulfonamide in high yield, reflecting the thermodynamic stability of the sulfonamide functional group.

Reduction to Thiol Derivatives

Reduction of the sulfinamide functional group can lead to the formation of thiol derivatives. This transformation involves the cleavage of the sulfur-nitrogen bond and the reduction of the sulfur center. Treatment of this compound with strong reducing agents, such as lithium aluminum hydride (LiAlH₄), would be expected to cleave the S-N bond, yielding benzenethiol and N-methylaniline. The reaction proceeds via nucleophilic attack of a hydride at the sulfur center, followed by the departure of the amide group.

This reductive cleavage provides a route to regenerate the constituent thiol and amine from the sulfinamide. The general products of this reaction are:

Benzenethiol

N-Methylaniline

Ligand Exchange Reactions

The sulfur center of this compound can undergo reactions that result in the exchange of its substituents, a prominent example being the synthesis of sulfonimidamides. This transformation can be viewed as an oxidative amination, where the oxygen atom of the sulfinyl group is replaced by a nitrogen-containing group.

A convenient method for this synthesis involves the reaction of a sulfinamide with an amine in the presence of an oxidizing and chlorinating agent like N-chlorosuccinimide (NCS). beilstein-journals.orgnih.gov The reaction is believed to proceed through the in-situ formation of a highly reactive sulfonimidoyl chloride intermediate. This intermediate is then readily attacked by a nucleophilic amine to furnish the final sulfonimidamide product. nih.gov A variety of amines can be used in this reaction, allowing for the synthesis of a diverse range of sulfonimidamides. nih.gov

Amine/Amide NucleophileBase (if used)Product TypeYield (%)
p-Nitrobenzenesulfonylamide sodium saltNoneN-Sulfonyl Sulfonimidamide86
Thiophenesulfonylamide sodium saltNoneN-Sulfonyl Sulfonimidamide94
MorpholineEt₃NN-Alkyl Sulfonimidamide97
PiperidineEt₃NN-Alkyl Sulfonimidamide95
AnilineEt₃NN-Aryl Sulfonimidamide75

This table presents representative yields for the synthesis of sulfonimidamides from a model N-protected p-tolylsulfinamide and various amines in the presence of NCS, illustrating the general applicability of the method. nih.gov

Reactions Involving the N-Substituents

The N-phenyl group of the molecule is a site for aromatic substitution reactions, which can be directed by the sulfinamide functional group.

N-Alkylation and N-Acylation Reactions

Direct N-alkylation or N-acylation of this compound at the nitrogen atom is generally not a feasible reaction pathway. The nitrogen atom in this tertiary amide-like structure is non-nucleophilic due to the delocalization of its lone pair of electrons into the S=O bond and the steric hindrance provided by the three substituents (methyl, phenyl, and benzenesulfinyl groups). Consequently, it does not readily react with electrophiles such as alkyl halides or acyl chlorides under standard conditions. While quaternization of the nitrogen might be conceivable under forcing conditions with highly reactive alkylating agents, it is not a synthetically useful or commonly reported transformation for this class of compounds.

Ortho-Lithiation and Subsequent Electrophilic Trapping

A significant and synthetically useful reaction involving the N-phenyl group is directed ortho-lithiation, also known as Directed ortho-Metalation (DoM). wikipedia.org In this reaction, the sulfinamide group acts as a Directed Metalation Group (DMG). The heteroatoms within the DMG (in this case, the oxygen and nitrogen) can coordinate to a strong organolithium base, such as n-butyllithium or sec-butyllithium. wikipedia.org This coordination positions the base in proximity to the ortho-protons of the N-phenyl ring, facilitating their regioselective deprotonation to form an aryllithium intermediate. wikipedia.orgsemanticscholar.org

This powerful strategy allows for the exclusive functionalization at the ortho-position, a selectivity not typically achieved through standard electrophilic aromatic substitution. wikipedia.org The resulting ortho-lithiated species is a potent nucleophile that can react with a wide range of electrophiles to introduce various substituents. uwindsor.casci-hub.se

The general sequence is as follows:

Coordination of the organolithium base to the sulfinamide DMG.

Regioselective deprotonation of the ortho-position on the N-phenyl ring.

Trapping of the resulting aryllithium intermediate with an electrophile.

ElectrophileReagent ExampleProduct (ortho-substituent)
Deuterium SourceD₂O-D
Alkyl HalideCH₃I-CH₃
Carbonyl CompoundBenzaldehyde-CH(OH)Ph
Carbon DioxideCO₂ (gas)-COOH
Disulfide(CH₃S)₂-SCH₃
Silyl Halide(CH₃)₃SiCl-Si(CH₃)₃
Aldehyde SynthesisDMF-CHO

This table provides examples of common electrophiles used to trap the ortho-lithiated intermediate formed from anilide derivatives, showcasing the versatility of the DoM strategy. uwindsor.casci-hub.se

Rearrangement Reactions (e.g., Closson-Hellwinkel Rearrangement)

This compound, and related N,N-diaryl arenesulfinamides, can undergo rearrangement reactions under specific conditions. One notable, though not extensively documented for this specific compound, is a transformation analogous to the Closson-Hellwinkel rearrangement. This type of rearrangement typically involves the migration of an aryl or alkyl group from a heteroatom to a carbon atom of an aromatic ring, often promoted by a strong base.

In a reinterpretation of the Closson-Hellwinkel rearrangement for the closely related N-methyl-N-phenylbenzenesulfonamide, it has been proposed that the reaction with a strong base, such as an organolithium reagent, does not proceed through a simple intramolecular migration. Instead, the mechanism is thought to involve the formation of a 2-lithio derivative on the benzenesulfonyl ring. This intermediate can then eliminate lithium N-methylanilide to form a transient and highly reactive o-sulfonylium benzenide species. This electrophilic intermediate is then attacked by the N-methylanilide at the ortho position of the aniline ring, leading to the rearranged product, an o-(methylamino)diphenyl sulfone.

While direct experimental data for this compound is scarce in the literature, the proposed mechanism for the sulfonamide analogue provides a plausible pathway for its potential rearrangement. The key steps would involve:

Ortho-lithiation: A strong base deprotonates the benzenesulfinyl ring at the ortho position.

Elimination: The resulting lithiated species eliminates lithium N-methylanilide to form an o-sulfinylium benzenide intermediate.

Nucleophilic Attack: The newly formed electrophilic sulfur species is attacked by the ortho-position of the aniline ring of the N-methylanilide.

Rearomatization: The final step involves protonation to restore the aromaticity of both rings, yielding the rearranged product.

The feasibility and efficiency of this rearrangement for this compound would likely depend on the specific reaction conditions, including the choice of base, solvent, and temperature.

Reactions of the Aromatic Rings

The two aromatic rings of this compound exhibit different reactivities towards electrophilic attack and metalation due to the electronic nature of the substituents. The N-phenyl ring is activated by the nitrogen atom's lone pair, while the S-phenyl ring is deactivated by the electron-withdrawing sulfinamide group.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the directing effect of the substituents on the aromatic rings plays a crucial role in determining the position of the incoming electrophile.

For the N-phenyl ring , the N-methyl-N-benzenesulfinamide group acts as an ortho, para-director. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. However, the bulky nature of the substituent may sterically hinder the ortho positions to some extent, potentially favoring the para product.

For the S-phenyl ring , the -S(O)N(CH₃)Ph group is expected to be a deactivating group and a meta-director. The sulfinyl group is electron-withdrawing, which deactivates the ring towards electrophilic attack. The substitution is directed to the meta position to avoid placing a positive charge adjacent to the partially positive sulfur atom in the resonance intermediates.

The following table illustrates the expected major products for common electrophilic aromatic substitution reactions on this compound.

ReactionReagentsExpected Major Product on N-phenyl ring (ortho, para directing)Expected Major Product on S-phenyl ring (meta directing)
NitrationHNO₃, H₂SO₄p-nitro-N-methyl-N-phenylbenzenesulfinamideN-methyl-N-phenyl-(m-nitrobenzenesulfinamide)
BrominationBr₂, FeBr₃p-bromo-N-methyl-N-phenylbenzenesulfinamideN-methyl-N-phenyl-(m-bromobenzenesulfinamide)
Friedel-Crafts AcylationRCOCl, AlCl₃p-acyl-N-methyl-N-phenylbenzenesulfinamideN-methyl-N-phenyl-(m-acylbenzenesulfinamide)
SulfonationSO₃, H₂SO₄p-sulfo-N-methyl-N-phenylbenzenesulfinamideN-methyl-N-phenyl-(m-sulfobenzenesulfinamide)

Directed ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. The sulfinamide group, particularly the nitrogen and oxygen atoms, can act as a directed metalation group (DMG), coordinating to an organolithium reagent and directing deprotonation to the adjacent ortho position.

In the case of this compound, the -S(O)N(CH₃)Ph group is expected to direct the lithiation to the ortho position of the S-phenyl ring . The resulting ortho-lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups.

The general conditions for directed ortho-metalation involve the use of a strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), in an ethereal solvent like tetrahydrofuran (THF) at low temperatures (typically -78 °C).

The following table provides examples of electrophiles that can be used to functionalize the ortho position of the S-phenyl ring of this compound via DoM.

ElectrophileReagentResulting ortho-Substituent
Alkyl halideR-X-R
Aldehyde/KetoneRCHO / RCOR'-CH(OH)R / -C(OH)RR'
Carbon dioxideCO₂-COOH
DisulfideRSSR-SR
IodineI₂-I
ChlorotrimethylsilaneClSi(CH₃)₃-Si(CH₃)₃

Stereospecific and Stereoselective Transformations

Chiral sulfinamides are valuable reagents in asymmetric synthesis. If this compound is prepared in an enantiomerically pure or enriched form, the chiral sulfur center can influence the stereochemical outcome of subsequent reactions.

While specific examples of stereospecific and stereoselective transformations of this compound are not widely reported, the principles of asymmetric induction by chiral sulfinyl groups are well-established. For instance, the addition of nucleophiles to an adjacent functional group can proceed with high diastereoselectivity due to the steric and electronic influence of the chiral sulfinamide.

One potential application is in the stereoselective addition of organometallic reagents to an imine derived from a chiral sulfinamide. The chiral sulfinyl group can effectively control the facial selectivity of the nucleophilic attack, leading to the formation of a chiral amine with high enantiomeric excess.

A hypothetical example of a stereospecific transformation could involve the reaction of an enantiomerically pure this compound with an organolithium reagent to form a chiral lithiated species. The subsequent reaction of this species with an electrophile could proceed with retention of configuration at the sulfur atom, thus transferring the chirality to the product.

The development of stereospecific and stereoselective transformations involving this compound remains an area with potential for further research, building upon the established chemistry of other chiral sulfinyl compounds.

Applications in Advanced Chemical Synthesis and Methodological Development

Role as a Synthetic Intermediate for Complex Molecular Architectures

Sulfinamides can serve as versatile intermediates in the synthesis of more complex molecules, particularly those containing nitrogen and sulfur. The sulfinamide moiety can be transformed into other functional groups or can be a key component of a larger, biologically active scaffold.

For example, the nitrogen and sulfur atoms of the sulfinamide group can participate in cyclization reactions to form various heterocyclic compounds. mdpi.com These heterocyclic structures are prevalent in many pharmaceuticals and natural products. The phenyl and methyl groups attached to the nitrogen and sulfur atoms in N-methyl-N-phenylbenzenesulfinamide would influence the reactivity and stereochemical course of such transformations. However, specific instances of this compound being used as a key intermediate in the total synthesis of a complex molecule are not well-documented.

Catalytic Applications in Organic Reactions

While the direct catalytic applications of this compound are not widely reported, derivatives of sulfinamides can be used as ligands in transition metal catalysis. The chirality of the sulfinamide can be transferred to the metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations.

For instance, phosphine (B1218219) ligands derived from chiral sulfinamides have been explored in asymmetric catalysis. arkat-usa.org The sulfur and nitrogen atoms of the sulfinamide can also coordinate to metal centers, potentially influencing the catalytic activity and selectivity of the resulting complex. researchgate.net Research in this area for this compound specifically appears to be limited.

Development of Novel Synthetic Reagents

This compound could potentially serve as a precursor for the development of novel synthetic reagents. For example, modification of the sulfinamide functionality could lead to new electrophilic or nucleophilic reagents for the transfer of specific functional groups.

The N-S bond in sulfinamides can be cleaved under certain conditions, and this reactivity can be harnessed to generate reactive intermediates. For instance, related N-sulfinyl compounds have been used as sources of electrophilic nitrogen. nih.gov The specific reactivity of this compound in this context would need to be experimentally determined.

Mechanistic Studies of Reactions Involving N Methyl N Phenylbenzenesulfinamide

Investigation of Reaction Pathways and Transition States

The investigation of reaction pathways for sulfinamides involves delineating the step-by-step molecular transformations that convert reactants into products. Researchers typically explore various possibilities, such as concerted versus stepwise mechanisms, and identify the most energetically favorable route. A key aspect of this is the characterization of transition states, which are high-energy, transient molecular configurations that exist at the peak of the energy barrier between reactants and intermediates or products.

For instance, in studies of related sulfinamide chemistry, such as the desulfinylative Smiles rearrangement of diarylsulfinamides, a proposed pathway involves a nucleophilic attack followed by an intramolecular rearrangement. acs.orgmanchester.ac.uknih.gov The reaction can proceed through different transition states, and computational studies are often employed to determine the most plausible pathway. For example, a direct 3-exo-trig Smiles pathway might be compared to a two-step thia-Fries/Smiles sequence. acs.orgnih.gov The relative energies of the transition states for each proposed step would determine the dominant reaction pathway.

In a hypothetical study of N-methyl-N-phenylbenzenesulfinamide, one might investigate its reaction with an electrophile. Different pathways could be proposed: a direct nucleophilic attack by the nitrogen atom, or an initial interaction with the sulfur atom. Each pathway would proceed through a unique transition state, the structure and energy of which could be modeled using computational chemistry.

Identification of Intermediates (e.g., o-sulfonylium arenide ylides)

Intermediates are species that are formed in one step of a reaction and consumed in a subsequent step. They represent local energy minima along the reaction coordinate. While often short-lived, their detection or trapping can provide crucial evidence for a proposed reaction mechanism.

While the specific intermediate, an o-sulfonylium arenide ylide, has not been documented in the context of this compound, the formation of various reactive intermediates is a known feature of sulfinamide chemistry. For example, in radical-mediated reactions, the formation of aminosulfinyl radicals has been proposed and studied. nih.gov These intermediates are generated by the addition of a radical species to a sulfinylamine. Computational studies have indicated that the addition of an alkyl radical to the nitrogen atom of a sulfinylamine is thermodynamically favored, leading to an aminosulfinyl intermediate. nih.govrsc.org

In the context of the Smiles rearrangement of sulfinamides, a Meisenheimer-type intermediate is a key proposed species. acs.orgmanchester.ac.uk This intermediate is formed after the intramolecular nucleophilic attack.

Should this compound undergo rearrangement or reaction with specific reagents, it is plausible that intermediates such as ylides or radical species could be formed. Their existence would typically be inferred from trapping experiments or spectroscopic analysis under reaction conditions.

Kinetic Isotope Effect Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken or formed in the rate-determining step of a reaction. nih.govyoutube.com It is measured by comparing the reaction rate of a molecule containing a heavier isotope (e.g., deuterium, D) at a specific position to the rate of its non-isotopically labeled counterpart (e.g., protium, H). A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is being cleaved in the rate-limiting step. youtube.comstackexchange.com

While no KIE studies have been reported for this compound, research on the related sulfilimines provides a relevant example. In a study of styrene (B11656) elimination from a sulfilimine, a primary KIE of 5.4 was observed when the benzylic hydrogens were replaced with deuterium. acs.org This large value provided strong evidence that the cleavage of the C-H bond at the benzylic position is a critical part of the rate-determining transition state. acs.org

A hypothetical KIE study on a reaction involving this compound could involve deuterating the methyl group (N-CD3) or specific positions on the phenyl rings. The resulting change in reaction rate would provide insight into the transition state structure. For example, if a reaction involved the abstraction of a proton from the methyl group in the rate-limiting step, a significant primary KIE would be expected.

Table 1: Illustrative Kinetic Isotope Effect Data for a Hypothetical Reaction (Note: This table is a hypothetical example to illustrate the type of data obtained from KIE studies and does not represent actual experimental results for this compound.)

SubstrateRate Constant (s⁻¹)kH/kDInterpretation
N-CH₃ -N-phenylbenzenesulfinamide2.0 x 10⁻⁴\multirow{2}{}{5.1}\multirow{2}{}{C-H bond cleavage is likely in the rate-determining step.}
N-CD₃ -N-phenylbenzenesulfinamide3.9 x 10⁻⁵

Radical Scavenger Experiments

When a reaction is suspected to proceed through a radical mechanism, radical scavenger experiments are often conducted to test this hypothesis. Radical scavengers are compounds that can react with and "trap" free radicals, thereby inhibiting or slowing down the reaction. Common radical scavengers include TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and 1,4-benzoquinone. acs.org

Recent studies have shown that sulfinamides can be synthesized via radical-mediated decarboxylative reactions. nih.govrsc.orgnih.govnih.gov In these cases, the mechanism involves the generation of an alkyl radical which is then trapped by a sulfinylamine. nih.gov While not explicitly detailed for this compound, if this compound were to participate in a reaction thought to involve radicals, the addition of a scavenger like TEMPO would be a key experiment. A significant decrease in the reaction rate or the formation of a TEMPO-adduct of the proposed radical intermediate would provide strong evidence for a radical pathway. researchgate.net

Computational Mechanistic Elucidation

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. acs.org These methods allow for the calculation of the geometries and energies of reactants, products, transition states, and intermediates. nih.gov By mapping the potential energy surface of a reaction, computational studies can predict the most likely reaction pathway, calculate activation barriers (which relate to reaction rates), and provide detailed insights into the electronic structure of transient species. nih.govacs.org

For sulfinamide-related reactions, DFT calculations have been used to:

Compare the thermodynamic favorability of different radical addition sites (e.g., nitrogen vs. sulfur on a sulfinylamine). nih.gov

Analyze the energy barriers of competing reaction pathways, such as different types of Smiles rearrangements. acs.orgmanchester.ac.uk

Corroborate experimental findings, such as Hammett analysis and KIEs, by modeling the proposed transition states. acs.org

A computational study on this compound could, for example, model its reaction with an oxidant. The calculations could identify the structure of the transition state, determine the activation energy, and predict whether the oxidation would occur at the sulfur or nitrogen atom, thus providing a detailed, atom-level understanding of the reaction mechanism.

Table 2: Hypothetical Calculated Energy Barriers for a Reaction of this compound (Note: This table is a hypothetical example to illustrate the type of data obtained from computational studies and does not represent actual calculated values.)

Proposed PathwayTransition StateCalculated Activation Energy (kcal/mol)Conclusion
Path A: N-attackTS-N35.2Path B is kinetically favored.
Path B: S-attackTS-S21.5Reaction is predicted to proceed via attack at the sulfur atom.

Structure Activity Relationship Sar Studies and Derivative Chemistry

Synthesis of Analogs and Derivatives of Aryl Sulfinamides

The synthesis of aryl sulfinamide analogs generally involves the reaction of a sulfinyl chloride with a primary or secondary amine. acs.org Another common method is the addition of a Grignard reagent to a sulfinylamine, followed by protonation. acs.org More contemporary methods include palladium-catalyzed reactions of aryl halides with N-sulfinylamines, which offer a modular approach with good functional group tolerance. acs.org

General synthetic routes that could theoretically be adapted for N-methyl-N-phenylbenzenesulfinamide and its analogs include:

Reaction of Benzenesulfinyl Chloride with N-methylaniline: This is a direct and classical approach to forming the S-N bond.

Palladium-Catalyzed Coupling: A modern approach could involve the coupling of an aryl halide (e.g., iodobenzene) with an appropriate N-methylsulfinamide precursor.

Systematic Structural Modifications and Their Impact on Reactivity

Systematic modifications of the aryl rings or the N-substituents of aryl sulfinamides can significantly impact their reactivity. For instance, the electronic nature of substituents on the aryl ring attached to the sulfur atom can influence the electrophilicity of the sulfur center. Electron-withdrawing groups would be expected to increase the reactivity towards nucleophiles, while electron-donating groups would have the opposite effect.

The reactivity of sulfinamides is a key aspect of their chemistry. For example, they can undergo acid-catalyzed alcoholysis to form sulfinates. nih.gov The mechanism of such reactions is complex and can be influenced by the steric bulk of the substituents on both the nitrogen and the alcohol. nih.gov

Influence of Stereochemistry on Chemical Properties

A critical feature of sulfinamides is the chirality at the sulfur atom, which is a stable stereogenic center. acs.org This makes them valuable as chiral auxiliaries in asymmetric synthesis. nist.govbath.ac.uk The stereochemistry of the sulfinamide group can direct the stereochemical outcome of reactions on other parts of the molecule.

The non-equivalence of protons near the chiral sulfinamido group can be observed by NMR spectroscopy, providing insights into the compound's stereochemistry and conformation. nih.gov The stereochemical course of reactions involving sulfinamides, such as the aforementioned alcoholysis, can result in either inversion or retention of configuration at the sulfur center, depending on the reaction conditions and the nature of the reactants. nih.gov

Derivatization for Advanced Research Probes

The chiral nature of sulfinamides has led to their derivatization for use as probes in determining the enantiopurity of other chiral molecules. For instance, chiral sulfinamides can be used in three-component derivatization protocols with a fluorinated boronic acid to create diastereomeric complexes that can be distinguished by ¹H and ¹⁹F NMR spectroscopy. bath.ac.ukacs.org This allows for the accurate determination of the enantiomeric excess of the sulfinamide itself or other chiral compounds.

While specific examples for this compound are not available, one could envision its derivatization in a similar manner to create probes for stereochemical analysis.

Conclusion and Future Research Directions

Summary of Current Research Status

N-methyl-N-phenylbenzenesulfinamide belongs to the sulfinamide class of compounds, which are characterized by a sulfur-nitrogen bond and a stereocenter at the sulfur atom. acs.orgmpg.de Research has primarily focused on the development of synthetic methodologies for sulfinamides in general, with a growing interest in stereoselective approaches. acs.org These compounds are recognized as versatile intermediates in organic synthesis, serving as precursors to higher-valent sulfur-containing functional groups like sulfonamides and sulfoximines. acs.orgnih.gov The stability of the sulfinamide linkage, coupled with its three-dimensional structure, has also led to its exploration as a bioisostere for the amide bond in medicinal chemistry. acs.orgacs.orgnih.gov

Recent synthetic advancements have moved towards milder and more selective methods, employing a variety of catalytic systems including metal, photoredox, and organocatalysis. acs.orgnih.gov These methods often utilize readily available starting materials like thiols, sulfonyl chlorides, and amines. acs.orgnih.gov For instance, recent protocols have described the one-pot synthesis of diverse sulfinamides from alkyl- and (hetero)arylsulfonyl chlorides and amines using a zinc reductant. acs.orgnih.gov Additionally, the direct synthesis from free thiols using an iron catalyst has been reported. nih.gov The development of a crossover reaction of sulfinamides under mild acid catalysis has opened new avenues for creating sulfinamide libraries for high-throughput screening. acs.orgnih.gov

Emerging Trends in Sulfinamide Chemistry

The field of sulfinamide chemistry is currently witnessing several key trends that are likely to influence future research on this compound. A significant trend is the focus on asymmetric synthesis to produce enantioenriched sulfinamides, which are valuable as chiral auxiliaries and building blocks in the synthesis of complex molecules. nih.gov The development of catalytic enantioselective methods is a major goal in this area. acs.org

Another emerging area is the expansion of the synthetic toolkit to include more sustainable and efficient methods. This includes the use of earth-abundant metal catalysts and the development of C-H functionalization reactions to directly introduce the sulfinamide moiety. nih.govresearchgate.net Photoredox catalysis is also gaining traction for the synthesis of sulfinamides under mild conditions. acs.orgnih.gov

Furthermore, there is a growing interest in the application of sulfinamides in medicinal chemistry and materials science. nih.gov The unique properties of the sulfinamide group, such as its chirality and ability to act as a hydrogen bond acceptor, are being explored for the design of new drugs and functional materials. researchgate.netresearchgate.net The study of cyclic sulfinamides, or sultims, is also an expanding area of research, with investigations into their synthesis and applications as chiral ligands and synthetic intermediates. mpg.denih.gov

Identification of Knowledge Gaps and Opportunities for Future Research

Despite the progress made, several knowledge gaps remain in the understanding and application of this compound and related compounds. A primary gap is the limited exploration of the specific biological activities of this compound itself. While the broader class of sulfinamides is being investigated for medicinal applications, detailed studies on this particular compound are scarce. acs.orgresearchgate.net

There is also a need for a deeper understanding of the structure-activity relationships of sulfinamides. researchgate.net Research into how modifications to the N- and S-substituents of the sulfinamide core affect its chemical and biological properties would be highly valuable. For this compound, this would involve systematic variations of the methyl and phenyl groups.

Furthermore, the full potential of this compound as a chiral ligand or catalyst in asymmetric synthesis has not been fully realized. acs.org More research is needed to explore its coordination chemistry and its effectiveness in inducing stereoselectivity in various chemical transformations. The development of more efficient and scalable synthetic routes to enantiopure this compound would be crucial for these investigations. acs.org

Potential for Methodological Advancements and New Applications

The future of this compound research holds significant potential for both methodological advancements and the discovery of new applications. Building on the emerging trends, future synthetic methods are likely to focus on even greater efficiency, selectivity, and sustainability. This could involve the development of novel catalytic systems that can operate under milder conditions and with a broader substrate scope. acs.orgresearchgate.net

The exploration of this compound and other sulfinamides in the context of dynamic combinatorial chemistry could lead to the rapid discovery of new ligands and catalysts. acs.orgnih.gov The reversibility of the sulfinamide crossover reaction allows for the generation of libraries of compounds that can be screened for desired properties. acs.orgnih.gov

In terms of applications, there is a vast, underexplored space for this compound in medicinal chemistry. researchgate.netnih.gov Its potential as a scaffold for the development of new therapeutic agents warrants further investigation. Additionally, its unique electronic and steric properties could be harnessed in the design of novel organic materials with interesting optical or electronic properties. nih.gov The continued development of computational tools will also play a crucial role in predicting the properties and reactivity of sulfinamides, guiding future experimental work. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.